
2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H15BrN6O4 and its molecular weight is 435.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(5-bromofuran-2-carboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide is a complex organic molecule notable for its diverse biological activities, primarily attributed to its unique structural features, including a tetrazole ring and various functional groups. This article reviews the available literature on its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C16H15BrN6O4
- Molecular Weight : 435.238 g/mol
- IUPAC Name : 2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide
The compound's structure incorporates a bromofuran moiety , which is known for its reactivity and potential interactions with biological targets. The tetrazole ring enhances the compound's ability to engage in various chemical reactions, making it a valuable candidate in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Key findings from various studies are summarized below:
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cell proliferation in various cancer cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
A549 | 6.75 ± 0.19 | High activity |
HCC827 | 5.13 ± 0.97 | Moderate activity |
NCI-H358 | 4.01 ± 0.95 | High activity |
These results suggest that modifications to the compound's structure could enhance its efficacy against specific cancer types, particularly lung cancer .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Molecular docking studies suggest that the compound can effectively bind to enzymes involved in inflammatory pathways, potentially acting as a COX-2 inhibitor .
- DNA Interaction : Similar compounds have shown affinity for DNA, binding within the minor groove, which may contribute to their anticancer properties .
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this tetrazole derivative:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Bromofuran and hydrazide functionalities | Potential COX-2 inhibitor |
1H-tetrazole derivatives | Variants with different substituents on the tetrazole ring | Anticancer activity via enzyme inhibition |
Indazole derivatives | Similar heterocyclic structures with varied side chains | Kinase inhibition properties |
These comparisons underscore the potential of This compound as a lead compound for drug development targeting inflammatory diseases and cancer .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Lung Cancer Cell Lines : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxicity, particularly against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment .
- In Vitro Assays : Assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity against normal lung fibroblast cells (MRC-5), necessitating further optimization to reduce toxicity .
科学的研究の応用
The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. Key findings from various studies are summarized below.
Anticancer Activity
Recent studies have indicated that derivatives of tetrazole compounds exhibit significant anticancer properties. The specific compound under review has shown promising results in inhibiting cell proliferation in various cancer cell lines:
Cell Line | IC50 (μM) | Activity |
---|---|---|
A549 | 6.75 ± 0.19 | High activity |
HCC827 | 5.13 ± 0.97 | Moderate activity |
NCI-H358 | 4.01 ± 0.95 | High activity |
These results suggest that modifications to the compound's structure could enhance its efficacy against specific cancer types, particularly lung cancer.
Comparative Studies
Comparative analyses with structurally similar compounds highlight the unique biological profile of this tetrazole derivative:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(5-bromofuran-2-carbonyl)isonicotinohydrazide | Bromofuran and hydrazide functionalities | Potential COX-2 inhibitor |
1H-tetrazole derivatives | Variants with different substituents on the tetrazole ring | Anticancer activity via enzyme inhibition |
Indazole derivatives | Similar heterocyclic structures with varied side chains | Kinase inhibition properties |
These comparisons underscore the potential of this compound as a lead candidate for drug development targeting inflammatory diseases and cancer.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Lung Cancer Cell Lines : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxicity, particularly against A549 cells, indicating its potential as a therapeutic agent for lung cancer treatment.
- In Vitro Assays : Assays conducted using MTS (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) showed that while the compound was effective against cancer cells, it also exhibited moderate cytotoxicity against normal lung fibroblast cells (MRC-5), necessitating further optimization to reduce toxicity.
特性
IUPAC Name |
2-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O4/c1-26-9-8-18-16(25)14-20-22-23(21-14)11-4-2-10(3-5-11)19-15(24)12-6-7-13(17)27-12/h2-7H,8-9H2,1H3,(H,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWANLSXWCJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。